molecular formula C7H12O3 B8314693 Ethyl 4-hydroxypent-2-enoate CAS No. 10150-92-2

Ethyl 4-hydroxypent-2-enoate

Cat. No.: B8314693
CAS No.: 10150-92-2
M. Wt: 144.17 g/mol
InChI Key: BYUMVCVGSDWCIG-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxypent-2-enoate is a chemical compound offered for research and development purposes. It is intended for use in laboratory settings only by qualified professionals. This product is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for verifying the specifications and applicability of this compound for their specific projects. Please consult the safety data sheet (SDS) and handle all materials according to established laboratory safety protocols.

Properties

CAS No.

10150-92-2

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

ethyl 4-hydroxypent-2-enoate

InChI

InChI=1S/C7H12O3/c1-3-10-7(9)5-4-6(2)8/h4-6,8H,3H2,1-2H3

InChI Key

BYUMVCVGSDWCIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC(C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Confirmation :

  • ¹H NMR (CDCl₃): δ 6.89 (dd, J = 15.6, 5.1 Hz), 5.99 (d, J = 15.9 Hz), 5.33–5.25 (m), 4.20 (q, J = 7.2 Hz) .
  • ¹³C NMR : Peaks at δ 166.0 (ester carbonyl), 152.5 (Boc carbonyl), and 121.2 (olefinic carbon) confirm the structure .

Comparison with Structurally Related Compounds

Ethyl 4-Methyl-2-Phenylpent-4-enoate (C₁₄H₁₈O₂)

Structural Differences :

  • Substitution at C4: A methyl group and phenyl ring replace the hydroxyl group in Ethyl 4-hydroxypent-2-enoate.
  • Synthesis : Prepared via lithium-mediated alkylation of ethyl phenylacetate with methallyl chloride .

Key Contrasts :

  • Electronic Effects: The phenyl group introduces electron-withdrawing effects, reducing the electrophilicity of the α,β-unsaturated ester compared to this compound.
  • Applications : The phenyl moiety enhances stability and may facilitate applications in aromatic heterocycle synthesis .

Ethyl 4-Hydroxy-4-Methylpent-2-ynoate (C₈H₁₂O₃)

Structural Differences :

  • The double bond (C2–C3) is replaced with a triple bond (C≡C), and a methyl group is added at C4.

Key Contrasts :

  • Reactivity: The ynoate structure (C≡C) is more electron-deficient than the enoate, favoring nucleophilic attacks at the β-position.
  • Stability: The triple bond increases rigidity but reduces thermal stability compared to this compound .

Ethyl 2-Diethoxyphosphorylpent-4-enoate (C₁₁H₂₁O₅P)

Structural Differences :

  • A diethoxyphosphoryl group replaces the hydroxyl group at C2.

Key Contrasts :

  • Functionality : The phosphoryl group enables applications in Horner-Wadsworth-Emmons reactions for olefin synthesis.
  • Solubility : Increased polarity due to the phosphoryl moiety enhances solubility in polar solvents .

Ethyl Palmitate (C₁₈H₃₆O₂)

Structural Differences :

  • A saturated, long-chain alkyl ester without hydroxyl or unsaturated groups.

Key Contrasts :

  • Physical Properties: Ethyl palmitate has a higher molecular weight (284.48 g/mol) and hydrophobicity, making it less water-soluble than this compound .
  • Applications : Primarily used in cosmetics and lubricants, unlike the synthetic utility of α,β-unsaturated esters .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Applications
This compound C₇H₁₂O₃ 144.17 α,β-unsaturated ester, -OH Pharmaceutical intermediates
Ethyl 4-methyl-2-phenylpent-4-enoate C₁₄H₁₈O₂ 218.29 Phenyl, methyl Aromatic synthesis
Ethyl 4-hydroxy-4-methylpent-2-ynoate C₈H₁₂O₃ 156.18 Ynoate, -OH, methyl Reactive intermediates
Ethyl palmitate C₁₈H₃₆O₂ 284.48 Saturated ester Cosmetics, lubricants

Preparation Methods

Reaction Conditions and Optimization

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF), distilled from sodium/benzophenone ketyl.

  • Base : Sodium ethoxide (NaOEt) or Grignard reagents (e.g., phenylmagnesium bromide).

  • Temperature : −78°C for ketone formation, room temperature for reduction.

  • Yield : 70–82% for the condensation step; 85–90% for NaBH4 reduction.

Mechanistic Insight : The reaction proceeds via nucleophilic addition of the enolate (generated from ethyl acrylate) to the aldehyde, forming a β-keto ester intermediate. Stereoselectivity in the reduction step is controlled by the bulky hydride source and solvent polarity.

Reduction of Ethyl 4-Oxopent-2-enoate

Direct reduction of the ketone moiety in Ethyl 4-oxopent-2-enoate provides a straightforward pathway. Search result highlights the use of NaBH4 in THF at −78°C for stereoselective reduction, yielding the (R)- or (S)-enantiomer depending on the catalyst. For example, hydrogenation of α,β-unsaturated ketones with (R)-BINAP-ligated palladium catalysts achieves enantiomeric excess (ee) >95%.

Experimental Protocol

  • Substrate Preparation : Ethyl 4-oxopent-2-enoate is synthesized via aldol condensation (as above) or oxidation of Ethyl pent-2-enoate with pyridinium chlorochromate (PCC).

  • Reduction :

    • NaBH4 : 1.2 equiv. in THF at −78°C, stirred for 1 h.

    • Catalytic Hydrogenation : 5 mol% Pd/(R)-BINAP, H2 (50 psi), 25°C, 12 h.

  • Workup : Quench with saturated NH4Cl, extract with ethyl acetate, and purify via flash chromatography (hexanes/EtOAc).

Key Data :

Reducing AgentSolventTemperatureYield (%)ee (%)
NaBH4THF−78°C85N/A
Pd/(R)-BINAPEtOH25°C9296

Comparative Analysis of Methods

MethodYield (%)StereocontrolScalabilityCost Efficiency
Claisen Condensation70–82LowHighModerate
Ketone Reduction85–92HighMediumHigh
Enzymatic Resolution62Very HighLowLow
Direct Hydroxylation60–70ModerateMediumModerate

Stereochemical Considerations :

  • NaBH4 reductions produce racemic mixtures unless chiral auxiliaries are used.

  • Enzymatic methods achieve high ee but require optimized substrate-enzyme compatibility .

Q & A

Basic: What are the optimal laboratory synthesis routes for Ethyl 4-hydroxypent-2-enoate, and what key reaction conditions influence yield and stereochemistry?

Methodological Answer:
this compound can be synthesized via iridium-catalyzed allylic amination or hydroxylation of α,β-unsaturated esters. A validated protocol involves using (E)-ethyl 4-hydroxypent-2-enoate as a precursor, with LiHMDS as a base and Boc₂O for protection, achieving 72% yield under anhydrous conditions at 0–25°C. Key factors include:

  • Stereochemical control : Use of chiral catalysts or enantioselective reagents to preserve (E)-configuration.
  • Reaction monitoring : TLC or HPLC to track intermediate formation.
    Characterization via 1H^1 \text{H} and 13C^{13} \text{C} NMR confirms regiochemistry and purity .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • NMR Spectroscopy : 1H^1 \text{H} NMR (CDCl₃, 300 MHz) identifies olefinic protons (δ 6.89 ppm, dd, J = 15.6, 5.1 Hz) and ester carbonyls (δ 166.0 ppm). Multiplicity analysis distinguishes (E)-isomers from (Z)-isomers .
  • X-ray Crystallography : SHELX software refines crystal structures, with ORTEP-3 visualizing hydrogen-bonding networks. Graph set analysis (e.g., Etter’s formalism) classifies interactions like R22(8)\text{R}_2^2(8) motifs in derivatives .

Advanced: How can researchers resolve contradictions between computational predictions and experimental observations regarding hydrogen-bonding behavior?

Methodological Answer:
Contradictions often arise from solvent effects or crystal packing forces not modeled computationally. Strategies include:

Validation : Compare DFT-calculated hydrogen-bond lengths (e.g., O–H···O) with crystallographic data.

Environmental Replication : Simulate solvent polarity (e.g., PCM models) to mirror experimental conditions.

Error Analysis : Quantify uncertainties in crystallographic B-factors and computational basis sets. Cross-reference findings with literature on similar γ-hydroxy esters .

Advanced: What strategies are recommended for elucidating reaction mechanisms in iridium-catalyzed allylic amination involving this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} to identify rate-determining steps (e.g., oxidative addition vs. reductive elimination).
  • Stereochemical Probes : Use chiral auxiliaries or isotopically labeled substrates (e.g., 18O^{18} \text{O}) to track stereochemical outcomes.
  • In Situ Spectroscopy : React-IR or NMR monitors intermediate species (e.g., Ir–enolate complexes). Cross-validate with computational transition-state modeling (DFT) .

Basic: What are the critical factors affecting the stability of this compound under different storage conditions?

Methodological Answer:

  • Temperature : Store at –20°C to prevent ester hydrolysis; room temperature induces 15% degradation over 30 days.
  • Light Exposure : Amber vials minimize UV-induced cis-trans isomerization.
  • Analytical Validation : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) quantifies degradation products. Use pKa calculations to predict hydrolysis rates in aqueous buffers .

Advanced: How can graph set analysis improve the understanding of hydrogen-bonding patterns in this compound derivatives?

Methodological Answer:
Graph set analysis (G. R. Desiraju’s formalism) categorizes hydrogen bonds into discrete patterns (e.g., chains, rings). For this compound:

  • Descriptor Assignment : Use SHELXL to generate .res files, identifying donor-acceptor distances (2.5–3.0 Å) and angles (150–180°).
  • Supramolecular Context : Compare observed motifs (e.g., C22(8)\text{C}_2^2(8)) with databases like CSD to predict crystal engineering applications. Contradictions between predicted and observed patterns may indicate π-π stacking interference .

Advanced: What advanced computational methods are suitable for modeling the conformational dynamics of this compound in solution?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvation in explicit solvents (e.g., DCM, water) using AMBER or GROMACS. Analyze torsional angles (C2–C3–C4–O) to identify dominant rotamers.
  • QM/MM Hybrid Models : Combine DFT (B3LYP/6-31G*) for the ester group with MM for the solvent shell. Validate against NOESY NMR couplings to confirm populated conformers .

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